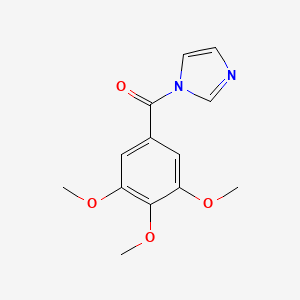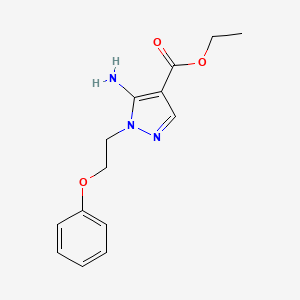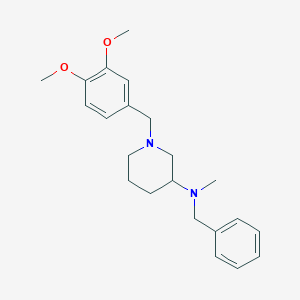![molecular formula C17H13N5O2 B6025784 2-cyclopropyl-8-(1H-pyrazol-5-yl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione](/img/structure/B6025784.png)
2-cyclopropyl-8-(1H-pyrazol-5-yl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-cyclopropyl-8-(1H-pyrazol-5-yl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione is a complex organic compound that belongs to the class of heterocyclic compounds It features a unique structure that includes a cyclopropyl group, a pyrazole ring, and a pyrido-naphthyridine core
Preparation Methods
The synthesis of 2-cyclopropyl-8-(1H-pyrazol-5-yl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione involves multiple steps. One common synthetic route includes the following steps :
Formation of the Naphthyridine Core: The synthesis begins with the preparation of the naphthyridine core. This is typically achieved through a series of condensation reactions involving appropriate starting materials such as 2-aminopyridine and cyclopropyl ketone.
Introduction of the Pyrazole Ring: The pyrazole ring is introduced through a cyclization reaction. This involves the reaction of hydrazine hydrate with an appropriate precursor, such as an α,β-unsaturated carbonyl compound.
Final Assembly: The final step involves the coupling of the pyrazole ring with the naphthyridine core. This is typically achieved through a condensation reaction under acidic or basic conditions.
Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
2-cyclopropyl-8-(1H-pyrazol-5-yl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, particularly at the cyclopropyl group or the pyrazole ring. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can be performed on the carbonyl groups present in the compound. Typical reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the pyrazole ring. Common reagents for these reactions include halogens and nucleophiles such as amines and thiols.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the cyclopropyl group may lead to the formation of a carboxylic acid derivative.
Scientific Research Applications
2-cyclopropyl-8-(1H-pyrazol-5-yl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione has several scientific research applications :
Medicinal Chemistry: This compound has shown potential as a therapeutic agent due to its ability to inhibit certain enzymes and receptors. It has been studied for its anticancer properties, particularly in inhibiting cyclin-dependent kinases (CDKs).
Biological Research: The compound is used in biological research to study its effects on cell proliferation and apoptosis. It has been shown to induce cell cycle arrest and apoptosis in certain cancer cell lines.
Chemical Research: In chemical research, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.
Industrial Applications: The compound’s unique chemical properties make it useful in various industrial applications, including the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-cyclopropyl-8-(1H-pyrazol-5-yl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione involves its interaction with specific molecular targets . One of the primary targets is cyclin-dependent kinase 2 (CDK2), an enzyme involved in cell cycle regulation. The compound inhibits CDK2 by binding to its active site, preventing the phosphorylation of target proteins and leading to cell cycle arrest. This inhibition ultimately results in the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
2-cyclopropyl-8-(1H-pyrazol-5-yl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione can be compared with other similar compounds, such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives . These compounds also feature pyrazole rings and have shown potential as CDK2 inhibitors. this compound is unique due to its naphthyridine core, which provides additional binding interactions and enhances its inhibitory activity.
Similar compounds include:
Pyrazolo[3,4-d]pyrimidine: Known for its CDK2 inhibitory activity and potential anticancer properties.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another CDK2 inhibitor with a different structural framework.
N2-1H-benzimidazol-5-yl-N4-(3-cyclopropyl-1H-pyrazol-5-yl): A compound with a benzimidazole core and similar biological activities.
These comparisons highlight the unique structural features and enhanced biological activity of this compound.
Properties
IUPAC Name |
8-cyclopropyl-2-(1H-pyrazol-5-yl)pyrido[4,3-b][1,6]naphthyridine-1,9-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N5O2/c23-16-11-9-12-14(19-13(11)4-7-21(16)10-1-2-10)5-8-22(17(12)24)15-3-6-18-20-15/h3-10H,1-2H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBOIRMPLYCAIEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C=CC3=C(C2=O)C=C4C(=N3)C=CN(C4=O)C5=CC=NN5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-Bromo-2-[(E)-[2-(9H-fluoren-9-ylidene)hydrazin-1-ylidene]methyl]phenol](/img/structure/B6025702.png)
![5-(4-ethoxybenzylidene)-2-[(3-methylphenyl)amino]-1,3-thiazol-4(5H)-one](/img/structure/B6025714.png)

![N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]benzenesulfonamide](/img/structure/B6025734.png)


![N-[3-(1,3-benzoxazol-2-yl)phenyl]-2,3-dichlorobenzamide](/img/structure/B6025752.png)
![N-{1-[4-methyl-2-(4-pyridinyl)-5-pyrimidinyl]ethyl}-2-(1H-pyrazol-1-yl)acetamide](/img/structure/B6025754.png)
![[1-[[5-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]methyl]piperidin-4-yl]-pyrrolidin-1-ylmethanone](/img/structure/B6025762.png)
![1-(3-chlorophenyl)-4-[1-(3-methylbenzoyl)-3-piperidinyl]piperazine](/img/structure/B6025776.png)
![1-(2-{[6-(1-azepanyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]amino}ethyl)-3-piperidinol](/img/structure/B6025788.png)
![3-nitro-N-[(5Z)-4-oxo-5-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide](/img/structure/B6025790.png)
![1-[9-[(3-Methoxyphenyl)methyl]-2,9-diazaspiro[4.5]decan-2-yl]-3-(3-methylpyrazol-1-yl)propan-1-one](/img/structure/B6025798.png)
![4-[1-[(1-ethylpyrazol-4-yl)methyl]piperidin-3-yl]-1H-pyrimidin-6-one](/img/structure/B6025802.png)
